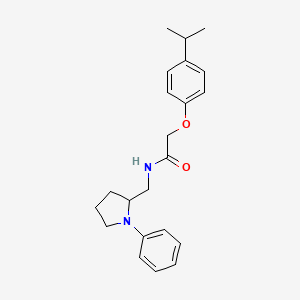

2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

説明

2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with an isopropyl moiety at the para position and an N-((1-phenylpyrrolidin-2-yl)methyl) side chain. This compound shares structural motifs common to bioactive molecules targeting neurological or metabolic pathways, though its specific pharmacological profile remains under investigation.

特性

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-17(2)18-10-12-21(13-11-18)26-16-22(25)23-15-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWHZRZPNWPYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a phenoxy group and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications related to the central nervous system (CNS).

Chemical Structure and Properties

The molecular formula of 2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is , with a molecular weight of approximately 352.478 g/mol. The compound's structure includes:

- Phenoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Pyrrolidine Ring : Suggests possible interactions with various biological targets, including neurotransmitter systems.

Central Nervous System Effects

Preliminary studies indicate that compounds similar to 2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide may exhibit significant effects on the CNS. Research on related phenylpyrrolidine derivatives has shown potential anticonvulsant properties, which suggests that this compound may also possess similar therapeutic effects. The lipophilic nature of the isopropyl group is believed to facilitate better blood-brain barrier penetration, enhancing its efficacy in neurological applications .

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological potential. Interaction studies typically focus on:

- Receptor Binding Affinity : Investigating how well the compound binds to specific receptors in the CNS.

- Enzyme Inhibition : Assessing whether the compound inhibits key enzymes involved in neurotransmitter metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-isobutylphenyl)-N'-methylacetamide | Isobutyl group on phenol | Potentially different pharmacological profile due to branching |

| 4-(4-methylphenoxy)-N-(pyridin-3-yl)acetamide | Pyridine instead of pyrrolidine | Different receptor interactions due to nitrogen in the ring |

| 2-(4-methoxyphenoxy)-N-(piperidin-1-yl)acetamide | Methoxy substitution | Variation in lipophilicity affecting bioavailability |

These compounds share functional groups but differ in their side chains or ring structures, which can significantly influence their biological activity and pharmacokinetic properties .

Case Studies and Research Findings

Research has highlighted various aspects of similar compounds that may correlate with the biological activity of 2-(4-isopropylphenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide:

- Antiinflammatory Activity : A study on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes, suggesting a potential for anti-inflammatory effects .

- Pharmacokinetic Profiles : Compounds within this chemical class have shown favorable pharmacokinetic properties, making them suitable candidates for further development .

- Selectivity and Potency : Structure-activity relationship (SAR) studies have identified key modifications that enhance selectivity and potency against specific biological targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from diverse pharmacological classes. Key differences in substituents, stereochemistry, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Notes:

- Lipophilicity (logP): Fluorinated indolinylidene analogs (e.g., compounds) exhibit higher logP values (~5.7), suggesting greater membrane permeability than the target compound (estimated logP ~3–4). This could limit the target’s CNS efficacy compared to fluorinated derivatives .

- Stereochemical Complexity: Compounds like those in emphasize stereochemical precision for activity, a feature absent in the target compound’s reported synthesis .

Research Findings and Implications

Positional Isomerism: The ortho-isopropylphenoxy analog () demonstrates how substituent position impacts solubility.

Heterocyclic vs. Aromatic Side Chains: Pyrrolidinylsulfonyl () and phenylpyrrolidinylmethyl groups both enhance metabolic stability, but the latter’s aromaticity may increase π-π stacking interactions in hydrophobic binding pockets .

Synthetic Accessibility: The target compound’s synthesis (unreported in evidence) likely follows methods akin to ’s piperazinyl-pyrimidine analog, though with divergent purification challenges due to stereochemical simplicity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。